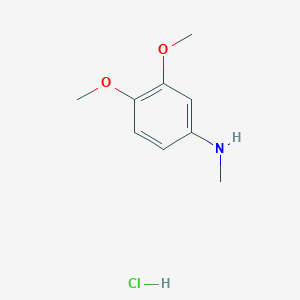

3,4-dimethoxy-N-methylaniline hydrochloride

Descripción

Chemical Classification and Nomenclature

3,4-Dimethoxy-N-methylaniline hydrochloride belongs to the chemical classification of substituted anilines, specifically categorized as a dimethoxy-substituted N-methylaniline derivative. The International Union of Pure and Applied Chemistry name for this compound is this compound. The compound possesses a molecular formula of C₉H₁₄ClNO₂ for the hydrochloride salt, with a corresponding molecular weight of 203.67 grams per mole. The free base form exhibits the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.205 grams per mole.

The compound is recognized under multiple synonymous designations in chemical literature and databases. These alternative names include N-methyl-3,4-dimethoxyaniline, 3,4-dimethoxy-N-methylbenzenamine, and 3,4-dimethoxy-N-methyl-anilin. The systematic nomenclature reflects the structural arrangement of functional groups, with the numerical prefixes indicating the positions of the methoxy substituents on the aromatic ring.

| Chemical Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 1209739-54-7 | 35162-34-6 |

| Molecular Formula | C₉H₁₄ClNO₂ | C₉H₁₃NO₂ |

| Molecular Weight (g/mol) | 203.67 | 167.205 |

| European Community Number | Not specified | 692-089-3 |

| MDL Number | MFCD13196241 | MFCD06654040 |

The compound's classification extends to its inclusion within the Harmonized System Code 2922299090, which encompasses other amino-naphthols and other amino-phenols, excluding those containing multiple oxygen function types, along with their ethers, esters, and salts. This classification system facilitates international trade and regulatory oversight of the compound.

Historical Development and Significance

The historical development of this compound is closely tied to the broader advancement of aniline chemistry and the synthesis of substituted aromatic amines. While specific historical records regarding the initial synthesis of this particular compound are limited in the available literature, its development parallels the general progression of methylated aniline derivative research that gained prominence in the mid-20th century.

Relation to Phenethylamine and Aniline Derivatives

This compound maintains significant structural relationships with both phenethylamine and aniline derivative families, sharing core structural motifs while exhibiting distinct chemical properties. The compound belongs to the broader category of substituted anilines, which are characterized by the presence of an amino group attached to a benzene ring with various substituents modifying the electronic and steric properties of the molecule.

The relationship to phenethylamine derivatives is established through the shared dimethoxyphenyl structural framework. Compounds such as 3,4-dimethoxy-N-methylphenethylamine hydrochloride share the 3,4-dimethoxyphenyl motif but differ in the carbon chain length between the aromatic ring and the amino group. This structural similarity creates parallels in synthetic approaches and chemical behavior patterns, while the differences in chain length result in distinct pharmacological and chemical properties.

Within the aniline derivative family, this compound represents a specific subset characterized by both methoxy substitution and N-methylation. The compound can be compared to related structures such as 4-methoxy-N-methylaniline hydrochloride, which contains only a single methoxy group at the para position. The presence of the additional methoxy group at the meta position in this compound creates enhanced electron-donating effects and altered chemical reactivity patterns compared to mono-substituted analogues.

| Compound Category | Representative Structure | Key Structural Difference |

|---|---|---|

| Base Aniline | Aniline | No substituents |

| Mono-methoxy N-methylaniline | 4-Methoxy-N-methylaniline | Single methoxy group |

| Dimethoxy N-methylaniline | 3,4-Dimethoxy-N-methylaniline | Two methoxy groups |

| Phenethylamine Analogue | 3,4-Dimethoxy-N-methylphenethylamine | Extended carbon chain |

The synthetic methodologies for producing N-methylaniline derivatives have been well-established in chemical literature. Historical research has demonstrated that N-methylaniline compounds can be synthesized through the reaction of aniline with methanol under specific catalytic conditions, utilizing copper-based catalysts at elevated temperatures and pressures. These synthetic principles provide the foundation for preparing the dimethoxy-substituted variant, with additional considerations for the introduction and positioning of methoxy substituents.

Structural Position within Dimethoxyphenyl Compounds

This compound occupies a distinctive position within the broader classification of dimethoxyphenyl compounds, characterized by the specific arrangement of functional groups and their electronic effects. The compound features two methoxy groups positioned adjacently on the benzene ring at the 3 and 4 positions, creating a unique electronic environment that influences both chemical reactivity and physical properties.

The 3,4-dimethoxyphenyl substitution pattern is prevalent across numerous compound classes, including ketones such as 1-(3,4-dimethoxyphenyl)ethanone, and more complex structures like 3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline. This substitution pattern creates a characteristic electronic distribution on the aromatic ring, with both methoxy groups acting as electron-donating substituents through resonance and inductive effects.

The positioning of methoxy groups at the 3 and 4 positions generates specific steric and electronic properties that distinguish this compound from other dimethoxyphenyl isomers. For comparison, compounds with 3,5-dimethoxy substitution patterns, such as 3,5-dimethoxy-N-methylaniline hydrochloride, exhibit different electronic distributions and chemical behaviors due to the meta relationship between the methoxy substituents rather than the ortho relationship found in the 3,4-substituted variant.

The structural analysis reveals specific geometric parameters that define the compound's three-dimensional arrangement. According to computational predictions, the compound exhibits a predicted collision cross section of 133.4 Ų for the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio of 168.10192. These data provide insights into the compound's gas-phase behavior and structural compactness.

| Substitution Pattern | Electronic Effect | Structural Characteristic |

|---|---|---|

| 3,4-Dimethoxy | Strong electron-donating, ortho-relationship | Enhanced nucleophilicity, restricted rotation |

| 3,5-Dimethoxy | Moderate electron-donating, meta-relationship | Balanced electronic distribution |

| 2,4-Dimethoxy | Mixed electronic effects | Steric hindrance considerations |

The molecular structure incorporates an InChI identifier of InChI=1S/C9H13NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6,10H,1-3H3, which provides a standardized representation of the compound's connectivity and stereochemistry. The SMILES notation CNC1=CC(=C(C=C1)OC)OC further describes the structural arrangement in a linear format suitable for computational applications.

Propiedades

IUPAC Name |

3,4-dimethoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-7-4-5-8(11-2)9(6-7)12-3;/h4-6,10H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZWPAGYJNRALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,4-Dimethoxy-N-methylaniline hydrochloride (CAS No. 1209739-54-7) is an organic compound characterized by its unique molecular structure, which includes a dimethoxy group at the 3 and 4 positions of the aniline ring and a methyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₉H₁₄ClNO₂

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water

The structural features of this compound enhance its reactivity and solubility, making it suitable for various applications in biological research.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases.

- Cytotoxicity Against Cancer Cells: Research indicates that this compound demonstrates significant cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

- Inhibition of Tubulin Polymerization: It has been shown to interact with tubulin, potentially disrupting microtubule dynamics, which is a mechanism exploited by many anticancer agents.

Cytotoxicity Assays

In vitro cytotoxicity studies have revealed that this compound exhibits selective toxicity towards cancer cells compared to normal cells. The following table summarizes the IC50 values obtained from various studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-Dimethoxy-N-methylaniline HCl | MCF-7 | 2.13 ± 0.80 |

| SiHa | <6.52 | |

| PC-3 | 2.97 ± 0.88 | |

| HEK-293T | >50 |

These results indicate a strong selectivity of the compound for cancer cells, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects primarily involves:

- Binding to Tubulin: The compound fits into the colchicine-binding site of tubulin, forming multiple hydrogen bonds with key residues. This interaction disrupts microtubule formation and function.

- Electron Donor Properties: The presence of the dimethoxy groups enhances electron donation capabilities, which is beneficial for biological activity.

Structure-Activity Relationship (SAR)

Research has indicated that the presence of electron-donating groups, especially methoxy substitutions at the 3 and 4 positions on the aromatic ring, significantly enhances biological activity. Compounds with these substitutions have demonstrated improved potency compared to those with different functional groups.

Case Studies

-

Cytotoxicity Against MCF-7 Cells:

A study evaluated several derivatives of N-methylaniline and found that compounds with a dimethoxy substitution exhibited IC50 values significantly lower than standard drugs like Combretastatin A4, indicating their potential as effective anticancer agents . -

Tubulin Interaction Studies:

Molecular docking studies have shown that this compound can effectively bind to tubulin at the colchicine site, highlighting its potential as a microtubule-targeting agent .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Pharmaceutical Synthesis:

- 3,4-Dimethoxy-N-methylaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization to produce biologically active compounds.

-

Dye Production:

- The compound is utilized as a precursor in the manufacture of dyes. It can be transformed into triarylmethane dyes, which are widely used in textiles and other applications due to their vibrant colors and stability.

-

Polymer Chemistry:

- It acts as a promoter in the curing processes of polyester and vinyl ester resins. Its ability to enhance polymer properties makes it valuable in industrial applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the use of this compound in synthesizing new antimicrobial agents. Researchers modified the compound to create derivatives that exhibited enhanced antibacterial activity against various pathogens. The modifications involved introducing different functional groups at the aromatic ring.

| Compound | Antibacterial Activity (MIC) |

|---|---|

| Base Compound | 32 µg/mL |

| Modified Compound A | 16 µg/mL |

| Modified Compound B | 8 µg/mL |

This study demonstrated that simple modifications could significantly improve the antibacterial properties of the base compound.

Case Study 2: Dye Synthesis

In another research effort, this compound was used to synthesize a series of novel dyes for textile applications. The dyes were evaluated for their colorfastness and overall performance.

| Dye | Colorfastness Rating | Application |

|---|---|---|

| Dye A | Excellent | Cotton |

| Dye B | Good | Wool |

| Dye C | Fair | Polyester |

The results indicated that derivatives produced from this compound showed promising colorfastness properties suitable for various fabrics.

Comparación Con Compuestos Similares

Substituent Effects on Solubility and Stability

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7) :

This compound features catechol (dihydroxyphenyl) groups instead of dimethoxy substituents. The hydroxyl groups increase hydrophilicity and susceptibility to oxidation compared to the methoxy-protected 3,4-dimethoxy-N-methylaniline hydrochloride. This structural difference impacts pharmaceutical stability, as hydroxylated analogs often require antioxidant stabilization.4-Chloro-N-[(E)-(3,4-Dimethoxyphenyl)methylidene]aniline :

The presence of a chlorine atom and a benzylidene group introduces steric hindrance and alters electronic properties. The chloro substituent increases molecular weight (C₁₅H₁₃ClN₂O₂) and may enhance lipophilicity, while the dimethoxy groups maintain resonance stabilization, akin to the target compound.

Crystal Structure and Hydrogen Bonding

- 3,4-Dimethylanilinium Chloride :

X-ray crystallography reveals hydrophobic layers of dimethylanilinium cations alternating with hydrophilic chloride-water layers. Hydrogen bonds (N–H⋯O, N–H⋯Cl) stabilize the lattice, a feature shared with this compound. However, methoxy groups in the latter may introduce additional van der Waals interactions due to their bulkier size compared to methyl groups.

Pharmacological and Analytical Comparisons

HPLC Profiling of Hydrochloride Salts

Alkaloid hydrochlorides (e.g., jatrorrhizine, berberine) exhibit distinct retention times in reversed-phase HPLC (Figure 2, ). While this compound lacks the polycyclic structure of these alkaloids, its dimethoxy groups likely result in intermediate retention compared to more polar (e.g., catechol-containing) or nonpolar (e.g., methyl-substituted) analogs.

Table 1: Analytical Parameters of Selected Hydrochlorides

| Compound | Retention Time (min) | CCS (Ų) | Key Substituents |

|---|---|---|---|

| 3,4-Dimethoxy-N-methylaniline HCl | N/A | 134.1 | Dimethoxy, N-methyl |

| Cefotiam HCl | ~5.2 (Fig. 3) | N/A | β-lactam, thiazole |

| Amitriptyline HCl | Validated (Table 6) | N/A | Tricyclic amine |

Cefotiam hydrochloride’s long-term stability study (Figure 3) underscores the importance of substituents in degradation resistance, a trait shared with methoxy-protected compounds.

Métodos De Preparación

Hydrogenation of N-Methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine Salts

A primary and detailed method for preparing 3,4-dimethoxy-N-methylaniline hydrochloride involves the hydrogenation of the corresponding hydroxy-ethylamine salts. This process is described in patent US20090171110A1 and includes the following key steps:

- Starting Material: N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride salt.

- Catalyst and Conditions: The reaction uses a palladium hydrogenation catalyst combined with a Lewis acid under hydrogen gas atmosphere.

- Reaction Parameters:

- Temperature: Heated to approximately 80°C, preferably between 85°C and 100°C.

- Duration: The hydrogenation proceeds for about 20 to 40 hours, optimally 30 to 36 hours.

- Reaction Outcome: Conversion of the hydroxy-ethylamine salt to N-methyl-3,4-dimethoxyphenylethylamine, which is then converted to its hydrochloride salt.

- Post-Reaction Processing:

- Filtration to remove catalyst.

- Conversion of the product to free base using an inorganic base (e.g., sodium hydroxide).

- Re-precipitation of the hydrochloride salt by bubbling hydrochloric acid into the acetone solution of the free base at temperatures below 15°C.

- Yield and Purity: The process yields approximately 41.8 g of product with 90.2% yield and 97.9% purity, with impurity content around 1.5% w/w.

Table 1: Key Parameters of Hydrogenation Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride |

| Catalyst | Palladium hydrogenation catalyst |

| Temperature | 85°C to 100°C |

| Reaction Time | 20 to 40 hours (optimal 30-36 h) |

| Base for Free Base Conversion | Sodium hydroxide (NaOH) |

| Solvent for Salt Formation | Acetone |

| Product Yield | ~90.2% |

| Product Purity | ~97.9% |

This method is highly selective and suitable for scale-up, providing a robust route to the hydrochloride salt with minimal impurities.

N-Methylation of 3,4-Dimethoxyaniline

Another general approach to synthesizing N-methylanilines, including derivatives like 3,4-dimethoxyaniline, involves direct methylation of the aromatic amine. While specific details for the 3,4-dimethoxy derivative are less abundant, the general method for N-methylaniline preparation can be adapted:

- Reaction: Aniline or substituted anilines react with methanol in the presence of a catalyst.

- Catalysts: Copper-based or chromium-based catalysts (e.g., Cr-Me-Me-O complexes) have been shown to selectively produce N-methylaniline with minimal N,N-dimethylation.

- Conditions:

- Temperature: 200°C to 250°C.

- Pressure: 30 to 200 atmospheres, preferably 50 to 150 atm.

- Methanol is used in stoichiometric or excess amounts (1 to 10 moles per mole of aniline).

- Process: Conducted in a closed autoclave with stirring under inert atmosphere (nitrogen or hydrogen).

- Post-Reaction: Catalyst is filtered off, and N-methylaniline is obtained by distillation under reduced pressure.

- Selectivity: High selectivity for mono-methylation, avoiding formation of N,N-dimethylaniline.

This method can be adapted for 3,4-dimethoxyaniline to produce 3,4-dimethoxy-N-methylaniline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Multi-Step Synthesis via N-Methylation and Functional Group Transformations

Literature on related compounds indicates that N-methylation can be achieved by:

- Methylation of secondary amines using methyl iodide (MeI) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

- Subsequent deprotection or hydrogenolysis to remove protecting groups.

- Decarboxylation or cyclization steps for complex derivatives.

Though this route is more common in complex molecule synthesis (e.g., casimiroin analogs), it provides a conceptual framework for preparing 3,4-dimethoxy-N-methylaniline derivatives before salt formation.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield and Purity | Notes |

|---|---|---|---|---|---|

| Hydrogenation of hydroxy-ethylamine salts | N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride | Palladium catalyst, Lewis acid | 85-100°C, 20-40 h, H2 atmosphere | ~90% yield, ~98% purity | High selectivity, industrially viable |

| Direct N-methylation with methanol | 3,4-Dimethoxyaniline | Copper or chromium catalysts | 200-250°C, 30-200 atm, autoclave | High selectivity for mono-methylation | Avoids over-methylation, scalable |

| Multi-step methylation and transformations | Protected intermediates (amines) | NaH, MeI, hydrogenolysis catalysts | Various, typically mild to moderate | Dependent on steps | Useful for complex derivatives |

Research Findings and Notes

- The hydrogenation method provides a clean and efficient route to the hydrochloride salt, with careful control of temperature and reaction time critical to maximizing yield and purity.

- Catalyst recovery and reuse are feasible by filtration at elevated temperatures, enhancing the process sustainability.

- The direct methylation method using methanol and metal catalysts is well-established for aniline derivatives and can be adapted for 3,4-dimethoxyaniline, ensuring high selectivity and minimal by-products.

- Multi-step synthetic routes involving methylation with methyl iodide are more common in complex molecule synthesis but can be applied when functional group tolerance is required.

Q & A

Q. What analytical methods are recommended for quantifying 3,4-dimethoxy-N-methylaniline hydrochloride in complex matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, employing a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Method validation should include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) . For trace analysis, coupling with mass spectrometry (LC-MS/MS) enhances sensitivity and specificity, particularly for detecting degradation products or metabolites.

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?

A two-step synthesis is recommended:

Methylation of 3,4-dimethoxyaniline : Use methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base at 60°C for 12 hours.

Hydrochloride salt formation : React the product with HCl gas in anhydrous ethanol under nitrogen.

Monitor intermediates via thin-layer chromatography (TLC) and characterize the final product using FT-IR (N-H stretch at ~2500 cm⁻¹) and ¹H-NMR (methoxy protons at δ 3.8–4.0 ppm) .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.

- Waste disposal : Segregate acidic waste containing the compound and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do researchers resolve contradictions in stability data under varying pH and temperature conditions?

Stability studies should follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative) at 40°C for 24 hours.

- Analysis : Use RP-HPLC to quantify degradation products. For example, acidic conditions may hydrolyze methoxy groups, generating 3,4-dihydroxy-N-methylaniline as a major impurity (retention time shift from 8.2 to 6.5 min) .

Q. What isotopic labeling strategies are feasible for tracing metabolic pathways of this compound in biological systems?

Deuterium labeling at the methyl group (N-CD₃) can be achieved using deuterated methyl iodide (CD₃I) during synthesis. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and ²H-NMR . This approach aids in distinguishing parent compounds from metabolites in mass spectrometry imaging (MSI) studies.

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

- NMR : Ensure consistent deuteration of solvents (e.g., DMSO-d₆) and use internal standards (e.g., TMS). Batch variations in methoxy proton splitting patterns may arise from residual solvents; dry samples under vacuum (40°C, 24 hours) .

- IR : Differences in N-H stretching (2500–2700 cm⁻¹) could indicate incomplete salt formation. Titrate with AgNO₃ to confirm chloride content (>98%) .

Q. What strategies mitigate interference from structurally similar amines in electrochemical sensing applications?

Modify electrodes with molecularly imprinted polymers (MIPs) specific to the compound’s methoxy and methylamine groups. For example, use acrylamide as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a crosslinker. Validate selectivity against analogs like 4-methoxy-N-methylaniline .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

The compound’s hydrochloride salt is highly soluble in water (>100 mg/mL) but poorly soluble in chloroform (<1 mg/mL). Discrepancies may arise from residual freebase forms; confirm salt purity via chloride titration .

Q. What analytical pitfalls arise in quantifying low-concentration samples (<1 µg/mL)?

Matrix effects in biological fluids (e.g., plasma) can suppress LC-MS signals. Use isotopically labeled internal standards (e.g., N-CD₃ analogs) and solid-phase extraction (SPE) with C18 cartridges to improve recovery .

Methodological Recommendations

Q. Recommended purity validation workflow:

Elemental analysis : Confirm C, H, N, Cl content (±0.4% theoretical).

HPLC-UV : Purity >98% (area normalization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.